4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c11-5-7-1-3-8(4-2-7)12-10-13-9(14)6-15-10/h1-4H,6H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKNVQWZXYUYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=C(C=C2)C#N)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile typically involves the reaction of 2-amino-5-chlorophenol with benzaldehyde to form an imine intermediate. This intermediate then reacts with mercaptoacetic acid, undergoing intramolecular cyclization to yield the thiazolidinone structure .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry approaches to enhance yield and purity while minimizing environmental impact. For example, the use of ionic liquids as solvents and catalysts can simplify the separation process and eliminate the need for metal salt catalysts .
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazolidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Spiro-Acridine-Thiazolidinone Derivatives (7b and 7e)
- Structure: Compounds such as 1′-{[(2Z)-3-(4-Methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-5′-oxo-1′,5′-dihydro-10H-spiro[acridine-9,2′-pyrrole]-4′-carbonitrile (7b) and its nitro-substituted analogue (7e) incorporate a spiro-acridine-pyrrole system alongside the thiazolidinone-benzonitrile core .
- Key Differences :
- Substituents : 7b has a 4-methoxyphenyl group, while 7e features a 4-nitrophenyl group. These substituents alter electronic properties (e.g., electron-withdrawing vs. donating effects), influencing reactivity and binding interactions.
- Melting Points : 7b (207–210°C) vs. 7e (244–247°C), reflecting increased thermal stability in the nitro-substituted derivative due to stronger intermolecular interactions .
- Synthetic Yields : 7b (66%) vs. 7e (41%), suggesting steric or electronic challenges in introducing nitro groups .
2.1.2. Thiazole-Based Analogues
- Example: (2Z)-2-({[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile (CAS 81518-41-4) Structure: Replaces the thiazolidinone ring with a thiazole ring and includes a bromophenyl substituent. Impact: The thiazole ring (aromatic vs.
2.1.3. Imidazolidinone Derivatives
- Example: 4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile Structure: Features a thioxo-imidazolidinone core and a trifluoromethyl group. The trifluoromethyl group introduces hydrophobicity and metabolic stability .
Physical and Spectral Properties
- Melting Points: Target compound: Not reported (discontinued status may relate to instability) . 7b: 207–210°C; 7e: 244–247°C . Thiazole analogue (CAS 81518-41-4): No data, but bromine may increase melting point .
- Solubility: Thiazolidinone derivatives often require polar solvents (e.g., DMSO) for crystallization, as seen in .
Data Table: Key Compounds for Comparison
Biological Activity
4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction between 2-amino-5-chlorophenol and benzaldehyde to form an imine intermediate. This intermediate is then subjected to intramolecular cyclization with mercaptoacetic acid, yielding the thiazolidinone structure. Industrial methods often incorporate green chemistry principles to enhance yield and minimize environmental impact through the use of ionic liquids as solvents and catalysts.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant antimicrobial properties. For instance, a study evaluated various thiazolidinone compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating comparable or superior activity compared to standard antibiotics .
Anticancer Properties
The compound has shown promising anticancer activity. In vitro studies have demonstrated its efficacy against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines. Notably, one derivative exhibited an IC50 value of 3.96 μM against MCF-7 cells, inducing apoptosis through the intrinsic mitochondrial pathway by modulating pro-apoptotic and anti-apoptotic proteins .
Anti-inflammatory Effects
Thiazolidinone derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of specific enzymes associated with inflammatory pathways, although detailed studies specifically addressing this compound's anti-inflammatory properties remain limited.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or microbial resistance mechanisms.
- Cellular Pathway Modulation : It can influence signaling pathways related to apoptosis and inflammation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other thiazolidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one | Bromophenyl and dimethylamino substitutions | Antimicrobial |
| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole | Thiazole ring | Anticancer |
While similar compounds exhibit antimicrobial and anticancer properties, this compound stands out due to its specific structural features that enhance its biological efficacy .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A series of synthesized thiazolidinones were tested for antibacterial activity against various pathogens, demonstrating that some derivatives outperformed conventional drugs like norfloxacin and chloramphenicol .
- Anticancer Activity : In a study focusing on breast cancer cell lines, the compound's ability to induce apoptosis was linked to its modulation of caspase activity and expression levels of key regulatory proteins .
Q & A
Q. What are the established synthetic routes for 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile, and how can reaction conditions be optimized?
The compound can be synthesized via condensation reactions involving 4-thiazolidinone intermediates. For example, electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles, followed by reaction with chloroacetyl chloride under basic conditions, yields thiazolidinone precursors. Subsequent condensation with aromatic aldehydes or nitriles introduces the benzonitrile moiety . Optimization may involve solvent selection (e.g., acetic acid or ethanol), reflux duration (2–3 hours), and catalysts (e.g., piperidine) to improve yields .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Spectroscopy : IR for detecting functional groups (e.g., C≡N at ~2193 cm⁻¹, C=O at ~1653 cm⁻¹) and NMR for confirming regiochemistry and Z/E isomerism .
- Crystallography : Single-crystal X-ray diffraction using programs like SHELXL or WinGX for refining anisotropic displacement parameters and validating hydrogen bonding interactions. Triclinic crystal systems (e.g., space group P1) are common for similar derivatives .
Q. How can in vitro antifungal activity be evaluated, and what controls are essential?
Use microdilution assays against fungal strains (e.g., Alternaria solani, Phoma lingam). Measure EC50 values (effective concentration for 50% growth inhibition) and compare with commercial fungicides. Include solvent-only controls (e.g., DMSO) and reference compounds (e.g., fluconazole) to validate assay robustness .
Advanced Research Questions
Q. How can molecular docking elucidate interactions between this compound and fungal target proteins?
Perform docking simulations (e.g., AutoDock Vina) against fungal cytochrome P450 or chitin synthase. Prioritize the thiazolidinone ring and benzonitrile group for hydrogen bonding and π-π stacking interactions. Validate results with molecular dynamics (MD) simulations to assess binding stability and conformational changes .
Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?
- Disordered Solvents : Use SQUEEZE (in PLATON) to model electron density from disordered solvent regions.
- Twinning : Apply twin refinement in SHELXL or CrysAlisPro, using HKLF5 format for split reflections.
- Validate refinement with R-factor convergence (<5%) and residual electron density maps .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzonitrile ring to improve membrane permeability.
- Heterocyclic Modifications : Replace the thiazolidinone ring with oxazolidinone or pyrimidine to assess impact on target selectivity.
- Correlate logP and topological polar surface area (TPSA) with antifungal activity using QSAR models .
Q. What mechanisms underlie resistance development in fungal strains exposed to this compound?
Conduct whole-genome sequencing of resistant mutants to identify mutations in target proteins (e.g., CYP51). Assess efflux pump upregulation via RT-qPCR for ABC transporters like CDR1. Cross-resistance studies with azoles can reveal shared resistance pathways .
Q. How does the compound’s aggregation behavior affect oral bioavailability in preclinical models?
Use dynamic light scattering (DLS) to measure aggregate size in simulated gastric fluid. Perform MD simulations to study amphiphilic properties (e.g., hydrophobic thiazolidinone vs. polar benzonitrile) influencing solubility. Validate with in vivo pharmacokinetics in rodent models .
Methodological Tables
Q. Table 1: Key Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Phenylisothiocyanate, chloroacetyl chloride, base | 67–72 | |
| 2 | Aromatic aldehydes, ethanol, piperidine | 54–67 |
Q. Table 2: Antifungal Activity Profile
| Strain | EC50 (μg/mL) | Reference Compound (EC50) |
|---|---|---|
| Alternaria solani | 1–2 | Fluconazole (0.5–1.5) |
| Phoma lingam | 1–2 | Fluconazole (0.8–2.0) |
Q. Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P1 |
| Unit cell (Å) | a=7.7532, b=9.3081 |
| V (ų) | 1129.61 |
| R-factor (%) | <5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
